molecular formula C25H23NO4 B3756039 N-(2-butoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide

N-(2-butoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide

Cat. No.: B3756039
M. Wt: 401.5 g/mol
InChI Key: AUSZVBPTUUPIND-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the butoxyphenyl intermediate: This can be achieved by reacting 2-butoxyaniline with appropriate reagents under controlled conditions.

    Acylation reaction: The intermediate is then subjected to acylation with 4-(2-oxo-2-phenylacetyl)benzoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide: can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-(2-butoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide: may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Pathway involvement: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butoxyphenyl)benzamide
  • 4-(2-oxo-2-phenylacetyl)benzamide

Uniqueness

N-(2-butoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide: is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-butoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-2-3-17-30-22-12-8-7-11-21(22)26-25(29)20-15-13-19(14-16-20)24(28)23(27)18-9-5-4-6-10-18/h4-16H,2-3,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSZVBPTUUPIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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